(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-24-11-13(17(22-24)27-2)18(26)25-7-3-4-12(10-25)8-15-21-16(23-28-15)14-9-19-5-6-20-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDMZUVQNRPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure–activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.37 g/mol. The structure features a pyrazole ring, which is known for its versatility in drug design due to its ability to participate in various biological interactions .
Key Functional Groups
The compound contains:
- Pyrazole ring : Known for anti-inflammatory and anticancer properties.
- Piperidine moiety : Enhances solubility and bioavailability.
- Oxadiazole group : Often associated with antimicrobial and anticancer activities.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity :
- Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, compounds similar to the one studied have demonstrated significant antiproliferative effects against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .
- A study highlighted that certain pyrazole derivatives acted as effective inhibitors of EGFR, which is crucial in many cancers .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthesis
The synthesis of the target compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH. Common techniques include:
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reactions.
- The reaction pathways often involve coupling reactions between pyrazole derivatives and piperidine-based precursors .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Antitubercular Activity :
- Monoamine Oxidase Inhibition :
Data Summary
The following table summarizes key findings related to the biological activity of pyrazole derivatives:
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Known for versatility in drug design |
| Methoxy Group | Enhances solubility and bioavailability |
| Piperidine Moiety | Contributes to pharmacological activity |
| Oxadiazole Substituent | Potential for specific biological target interaction |
Biological Applications
Research indicates that compounds with pyrazole and piperidine structures exhibit significant biological activities:
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, modifications in the phenyl moiety of similar compounds led to enhanced antitumoral activity due to targeted interactions with cancer cell pathways .
Antiviral Properties
Recent investigations into similar pyrazole compounds have shown promising antiviral activity against various viruses, suggesting that the compound may also possess similar effects. The mechanism often involves the disruption of viral replication processes .
Case Studies
Several studies have explored the applications of pyrazole derivatives:
- Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Variations in structure allowed researchers to tune the biological properties towards either antiviral or anticancer activities .
- Antimicrobial Evaluation : Compounds with similar structural motifs have been evaluated for their antimicrobial properties, showing effectiveness against a range of bacterial strains .
- Molecular Docking Studies : Computational studies have been employed to predict interactions between this compound and biological targets, providing insights into its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
